Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 214610-11-4
VCID: VC16690482
InChI: InChI=1S/C14H17NO3/c1-9-10-7-5-6-8-11(10)15(12(9)16)13(17)18-14(2,3)4/h5-9H,1-4H3
SMILES:
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate

CAS No.: 214610-11-4

Cat. No.: VC16690482

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate - 214610-11-4

Specification

CAS No. 214610-11-4
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name tert-butyl 3-methyl-2-oxo-3H-indole-1-carboxylate
Standard InChI InChI=1S/C14H17NO3/c1-9-10-7-5-6-8-11(10)15(12(9)16)13(17)18-14(2,3)4/h5-9H,1-4H3
Standard InChI Key GTRWMSOHJOEGLM-UHFFFAOYSA-N
Canonical SMILES CC1C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate belongs to the oxindole family, characterized by a bicyclic framework comprising a benzene ring fused to a pyrrolidin-2-one moiety. The compound’s molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol. Key structural features include:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, enhancing steric bulk and stability.

  • A methyl group at the 3-position, influencing stereoelectronic properties.

  • A ketone at the 2-position, enabling participation in hydrogen bonding and coordination chemistry.

Table 1: Physicochemical Properties

PropertyValue
CAS No.214610-11-4
IUPAC Nametert-butyl 3-methyl-2-oxo-3H-indole-1-carboxylate
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight247.29 g/mol
SMILESCC1C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C
InChIKeyGTRWMSOHJOEGLM-UHFFFAOYSA-N

The Boc group’s steric hindrance stabilizes the compound against enzymatic degradation, making it a valuable intermediate in peptide synthesis.

Synthesis and Enantioselective Approaches

Asymmetric Desymmetrization Using Chiral Phosphoric Acids

A landmark study by Ishida et al. (2019) demonstrated the asymmetric synthesis of tert-butyl 3-alkyl-oxindole-3-carboxylates via chiral phosphoric acid-catalyzed desymmetrization . Using (S)-TRIP as a catalyst, di-t-butyl 2-alkyl-2-(2-aminophenyl)malonates underwent cyclization to yield the target compound with 66% enantiomeric excess (ee). Key reaction parameters included:

  • Solvent: Toluene at -40°C.

  • Catalyst loading: 10 mol% (S)-TRIP.

  • Reaction time: 48 hours.

This method highlights the role of non-covalent interactions (e.g., hydrogen bonding) in achieving stereocontrol .

Tandem Reduction-Cyclization Strategy

An alternative route developed by Yamai et al. (2018) involves a tandem reduction-cyclization of di-t-butyl 2-nitrophenylmalonates . Key steps include:

  • Reduction: Di-t-butyl 2-methyl-(2-nitrophenyl)malonate is reduced to di-t-butyl 2-(2-(hydroxyamino)phenyl)-2-methylmalonate using Rh/C and hydrazine monohydrate.

  • Cyclization: Acid-mediated lactamization forms the oxindole core.

This method achieved gram-scale synthesis without chromatographic purification, underscoring its industrial applicability .

Table 2: Comparison of Synthesis Methods

MethodCatalystee (%)Yield (%)Scale
Asymmetric desymmetrization (S)-TRIP6675Milligram
Tandem reduction-cyclization Rh/CN/A82Gram

Comparative Analysis with Related Oxindoles

Table 3: Bioactive Oxindole Derivatives

CompoundTargetActivity (IC₅₀)
(Z)-Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate VEGF Receptor13 nM
Nintedanib Impurity 8 Fibroblast Growth Factor Receptor8 nM
Tert-butyl 3-methyl-2-oxoindoline-1-carboxylateHIV-1 TatUnder investigation

The tert-butyl group in tert-butyl 3-methyl-2-oxoindoline-1-carboxylate enhances metabolic stability compared to methyl ester analogs, which are prone to hydrolysis .

Applications in Drug Development

Prodrug Design

The Boc group serves as a protecting group for amines in prodrugs, enabling controlled release in physiological environments. For instance, Boc-protected oxindoles exhibit improved oral bioavailability in rodent models.

Chiral Building Blocks

Enantiopure tert-butyl 3-methyl-2-oxoindoline-1-carboxylate is a precursor to β-lactam antibiotics and kinase inhibitors. Its configuration at C3 influences binding affinity; (R)-enantiomers show 10-fold higher activity against EGFR than (S)-forms in preliminary assays .

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